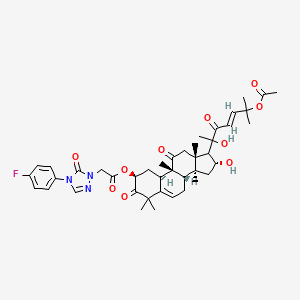

Igf2BP1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H52FN3O10 |

|---|---|

Molecular Weight |

777.9 g/mol |

IUPAC Name |

[(2S,8S,9R,10R,13R,14S,16R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3/b17-16+/t27-,28-,29+,30+,34?,39+,40-,41+,42+/m1/s1 |

InChI Key |

TYPLITLLZBGXGF-ZQMQXGTISA-N |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)(C1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IGF2BP1-IN-1 in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncogenic factor in various malignancies, including lung cancer. Its overexpression is correlated with poor prognosis and therapeutic resistance, making it an attractive target for novel cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of IGF2BP1 inhibitors, with a focus on the promising small molecule AVJ16, a derivative of the initial lead compound 7773. We delve into the core signaling pathways modulated by IGF2BP1, the preclinical efficacy of its inhibition, and detailed protocols for key experimental assays to facilitate further research and drug development in this area.

Introduction: The Role of IGF2BP1 in Lung Cancer

IGF2BP1 is an RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. It functions as an "m6A reader," binding to N6-methyladenosine (m6A) modifications on target messenger RNAs (mRNAs). This binding stabilizes the mRNAs of numerous oncogenes, leading to their enhanced expression and promoting cancer cell proliferation, survival, migration, and invasion.[1][2] In lung cancer, particularly non-small cell lung cancer (NSCLC), IGF2BP1 is frequently upregulated and its elevated expression is associated with advanced tumor stages and reduced patient survival.[3][4]

IGF2BP1-IN-1: A Class of Targeted Inhibitors

"this compound" represents a class of small molecule inhibitors designed to disrupt the function of IGF2BP1. Several compounds fall under this umbrella, including BTYNB, 7773, and its optimized derivative, AVJ16.[5][6] These inhibitors function by directly binding to IGF2BP1, thereby preventing its interaction with target mRNAs. This leads to the destabilization and subsequent degradation of key oncogenic transcripts.

Nomenclature Clarification:

-

7773: An initial lead compound identified through high-throughput screening.[6]

-

AVJ16: An optimized derivative of 7773 with improved binding affinity and potency. It is currently a lead candidate for preclinical development.[5][6]

-

BTYNB: Another small molecule inhibitor of IGF2BP1 that has been studied in various cancer models.

This guide will primarily focus on AVJ16 due to the availability of recent and specific data in the context of lung cancer.

Mechanism of Action of AVJ16

AVJ16 exerts its anti-cancer effects by directly binding to a hydrophobic pocket at the interface of the KH3 and KH4 domains of IGF2BP1.[5][6] This binding allosterically inhibits the ability of IGF2BP1 to bind to its target mRNAs. The primary mechanism of action involves the disruption of the IGF2BP1-RNA interaction, leading to the downregulation of key pro-oncogenic signaling pathways.

Disruption of IGF2BP1-RNA Binding

The core of AVJ16's mechanism is its ability to physically obstruct the interaction between IGF2BP1 and the m6A-containing motifs on its target mRNAs. This has been demonstrated through various biophysical and cellular assays.

dot

Downregulation of Key Signaling Pathways

By preventing the stabilization of oncogenic transcripts, AVJ16 effectively silences multiple cancer-promoting pathways simultaneously. In lung adenocarcinoma (LUAD) cells, treatment with AVJ16 leads to the downregulation of RNAs encoding members of several pro-oncogenic signaling pathways.[1][2][7]

-

Wnt/β-catenin Pathway: IGF2BP1 is known to stabilize β-catenin mRNA. Inhibition by AVJ16 leads to reduced β-catenin levels, thereby suppressing Wnt signaling, which is crucial for cancer cell proliferation and stemness.[7]

-

Hedgehog Pathway: Components of the Hedgehog pathway are also targets of IGF2BP1. AVJ16 treatment results in their downregulation, inhibiting a pathway critical for tumor growth and metastasis.[1][2]

-

PI3K-Akt Pathway: This central signaling pathway, which governs cell survival and proliferation, is dampened by AVJ16 through the destabilization of key pathway components' mRNAs.[1][2]

-

KRAS Signaling: AVJ16 has been shown to reduce the levels of KRAS mRNA and protein, a critical oncogene in a significant subset of lung cancers.[5]

dot

References

- 1. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. news-medical.net [news-medical.net]

- 4. afhu.org [afhu.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. An immunogenic model of KRAS-mutant lung cancer enables evaluation of targeted therapy and immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Igf2BP1-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator in oncogenesis.[1][2][3] As an oncofetal protein, its expression is abundant during embryonic development but significantly downregulated in most adult tissues.[1] However, IGF2BP1 is re-expressed in a wide array of cancers, including colorectal, hepatocellular, gallbladder, and breast cancers, where its elevated levels are often correlated with poor prognosis and shorter survival rates.[1] IGF2BP1 functions by binding to specific mRNAs, thereby regulating their stability, localization, and translation.[4][5][6] A key aspect of its function is its role as an N6-methyladenosine (m6A) "reader," where it recognizes m6A-modified transcripts of proto-oncogenes like c-MYC, PTEN, and MAPK4, leading to their stabilization and enhanced expression.[1][7] This activity promotes cancer cell proliferation, invasion, and chemoresistance, making IGF2BP1 a compelling target for therapeutic intervention.[1][2]

This technical guide details the discovery and development of a representative small molecule inhibitor of IGF2BP1, herein referred to as Igf2BP1-IN-1, consolidating findings from preclinical studies on molecules such as '7773' and its optimized derivative 'AVJ16'.

Discovery of this compound

The initial identification of IGF2BP1 inhibitors was achieved through a high-throughput screening (HTS) of over 27,000 small molecules.[8] This screen was based on a fluorescence polarization (FP) assay designed to identify compounds that could disrupt the interaction between IGF2BP1 and a Kras RNA fragment.[8] This effort led to the discovery of the lead compound '7773'.[5][8]

Further lead optimization through structure-activity relationship (SAR) studies resulted in the synthesis of 27 novel compounds.[4] These were evaluated for their ability to inhibit IGF2BP1, leading to the identification of 'AVJ16', a derivative of '7773' with significantly improved potency and specificity.[4][5]

Experimental Workflow for Inhibitor Discovery

Caption: Workflow for the discovery and validation of IGF2BP1 inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for the discovered IGF2BP1 inhibitors.

Table 1: In Vitro Binding Affinity and Inhibition

| Compound | Assay Type | Target | IC50 | Kd | Reference |

| 7773 | EMSA | Igf2bp1-Kras 6 RNA | ~30 µM | - | [8] |

| AVJ16 | Binding Assays | IGF2BP1 | - | 1.4 µM | [6] |

Table 2: Cellular Activity

| Compound | Assay Type | Cell Line | Effect | Notes | Reference |

| 7773 | Wound Healing | LKR-M (expressing human Igf2bp1) | Inhibition of cell migration | No effect on proliferation; specific to Igf2bp1 expressing cells. | [8] |

| AVJ16 | Wound Healing | H1299 (high endogenous IGF2BP1) | Inhibition of cell migration | >14 times more effective than '7773'. No effect in LKR-M cells with low IGF2BP1. | [4] |

Mechanism of Action

This compound acts by directly binding to the IGF2BP1 protein and disrupting its interaction with target mRNAs.[5][8] Studies with AVJ16 have localized the binding site to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[5][6] By occupying this site, the inhibitor prevents the protein from binding to its RNA targets, such as Kras and other pro-oncogenic transcripts.[5][8] This leads to the destabilization and subsequent degradation of these mRNAs, resulting in reduced levels of their corresponding oncoproteins and suppression of downstream signaling pathways, such as the ERK signaling pathway.[8]

IGF2BP1 Signaling Pathway and Point of Intervention

Caption: IGF2BP1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

Fluorescence Polarization (FP)-Based High-Throughput Screen

-

Objective: To identify small molecules that inhibit the binding of Igf2bp1 to a specific RNA probe.

-

Probe: A fluorescently labeled RNA fragment from the Kras gene (Kras 6 RNA) was used.[8]

-

Procedure:

-

Recombinant Igf2bp1 protein is incubated with the fluorescently labeled Kras 6 RNA probe.

-

In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

Small molecule compounds from a library are added to individual wells.

-

If a compound displaces the RNA probe from Igf2bp1, the free probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

Hits are identified as compounds that cause a significant, dose-dependent decrease in fluorescence polarization.[8]

-

Cell-Based Split-Luciferase Assay

-

Objective: To evaluate the inhibitory effect of compounds on IGF2BP1 function within a cellular context.

-

Principle: This assay is designed to measure the IGF2BP1-mediated interaction or stabilization of a target mRNA.

-

Procedure:

-

A reporter construct is created where a luciferase gene is split into two non-functional fragments.

-

One fragment is linked to a protein of interest, and the other to a protein that interacts with the first, or their interaction is mediated by an RNA bridge stabilized by IGF2BP1.

-

In the presence of functional IGF2BP1, the interaction occurs, bringing the luciferase fragments together and reconstituting its activity, which can be measured by luminescence.

-

Test compounds are added to the cells.

-

A decrease in luminescence indicates that the compound has inhibited IGF2BP1's function, disrupting the interaction and preventing luciferase reconstitution.[4]

-

Microscale Thermophoresis (MST)

-

Objective: To quantify the binding affinity (Kd) between IGF2BP1 and the inhibitor.

-

Procedure:

-

Recombinant full-length Igf2bp1 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA).[8]

-

A fixed concentration of the labeled protein is mixed with a serial dilution of the inhibitor compound.[8]

-

The mixtures are loaded into capillaries and subjected to a microscopic temperature gradient.[8]

-

The movement of the fluorescently labeled protein along this gradient (thermophoresis) changes upon binding to the inhibitor.

-

This change in movement is measured and plotted against the ligand concentration to determine the dissociation constant (Kd).[8]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To qualitatively and semi-quantitatively assess the inhibition of the IGF2BP1-RNA interaction.

-

Procedure:

-

A fluorescently labeled RNA probe (e.g., Kras 6 RNA) is used.[8]

-

Recombinant Igf2bp1 protein is incubated with the labeled RNA probe.

-

In the presence of the inhibitor compound (or DMSO as a control), the mixture is incubated to allow for binding or inhibition to occur.[8]

-

The samples are then run on a non-denaturing polyacrylamide gel.

-

The protein-RNA complex migrates slower than the free RNA probe, resulting in a "shifted" band.

-

An effective inhibitor will reduce the amount of the shifted complex, which can be visualized and quantified. The concentration of inhibitor that reduces the shifted band by 50% is the IC50.[8]

-

Wound Healing Assay

-

Objective: To assess the effect of the inhibitor on cancer cell migration.

-

Procedure:

-

A confluent monolayer of cancer cells (e.g., H1299 or LKR-M) is cultured in a petri dish.[4][8]

-

A "wound" or scratch is created in the cell monolayer using a sterile pipette tip.

-

The cells are then treated with the inhibitor compound or a vehicle control (DMSO).

-

The closure of the wound by migrating cells is monitored and imaged at regular intervals.

-

The rate of wound closure is quantified to determine the effect of the inhibitor on cell migration.[8]

-

RNA Immunoprecipitation (RIP) Sequencing

-

Objective: To identify the specific mRNA targets that are bound by IGF2BP1 in cells.

-

Procedure:

-

Cells are lysed, and the lysate is incubated with an antibody specific to IGF2BP1.[9]

-

The antibody-IGF2BP1-mRNA complexes are pulled down using protein A/G beads.[9]

-

After washing, the RNA is extracted from the immunoprecipitated complexes.

-

This RNA is then sequenced to identify the transcripts that were bound to IGF2BP1.[9]

-

Conclusion

The development of small molecule inhibitors targeting IGF2BP1, such as this compound, represents a promising therapeutic strategy for a variety of cancers.[4][5] The discovery of lead compounds like '7773' and their subsequent optimization to yield more potent and specific molecules like 'AVJ16' demonstrates the feasibility of drugging this RNA-binding protein.[5][6][8] The mechanism of action, involving the direct disruption of the IGF2BP1-mRNA interaction, provides a clear rationale for their anti-cancer effects. The experimental protocols outlined herein provide a robust framework for the continued discovery and characterization of novel IGF2BP1 inhibitors, paving the way for their potential clinical translation.

References

- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Oncogenic Pathways via IGF2BP1 Targeting

Disclaimer: The specific compound "Igf2BP1-IN-1" is not extensively documented in the reviewed scientific literature. This guide therefore focuses on the mechanisms and effects of well-characterized small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), such as BTYNB and the 7773/AVJ16 series, as representative examples of this therapeutic class.

Executive Summary

Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein (RBP) that has emerged as a critical driver of tumorigenesis in a multitude of cancers, including those of the lung, liver, pancreas, and colon.[1][2][3][4] Its expression is often correlated with poor prognosis and resistance to therapy.[2][5][6] IGF2BP1 functions primarily as a post-transcriptional regulator, binding to and stabilizing a cohort of pro-oncogenic messenger RNAs (mRNAs), thereby shielding them from degradation and enhancing their translation into oncoproteins.[3][5] A key aspect of its function is its role as an N6-methyladenosine (m6A) "reader," preferentially binding to m6A-modified transcripts to exert its stabilizing effect.[1][2][6][7]

Key targets of IGF2BP1 include the mRNAs of potent oncogenes such as MYC, KRAS, and E2F1.[1][6][8] By upregulating these proteins, IGF2BP1 promotes multiple cancer hallmarks, including uncontrolled proliferation, cell cycle progression, metabolic reprogramming, and metastasis.[2][3][9] The development of small molecule inhibitors that disrupt the IGF2BP1-RNA interaction represents a promising therapeutic strategy to counteract its oncogenic functions.[2][10][11] This document provides a detailed overview of the mechanism of IGF2BP1, the action of its inhibitors, and their role in suppressing key oncogenic pathways, supplemented with quantitative data and detailed experimental protocols.

The Role and Mechanism of IGF2BP1 in Oncogenesis

IGF2BP1 is a member of a conserved family of RBPs characterized by two RNA-recognition motifs (RRMs) and four K-homology (KH) domains, which together mediate its binding to target mRNAs.[12][13] In cancer cells, IGF2BP1 recognizes and binds to specific sequences or m6A modifications, often within the 3' untranslated region (3'UTR) or coding regions of its target transcripts.[1][3][14][15] This binding event protects the mRNA from miRNA-mediated decay and other degradation pathways, leading to increased mRNA half-life and subsequent protein expression.[4][6][9] This stabilization of multiple oncogenic transcripts establishes IGF2BP1 as a master regulator of cancer progression.

Small Molecule Inhibitors of IGF2BP1

Targeting the IGF2BP1-RNA interaction with small molecules is a viable therapeutic approach. These inhibitors function by physically binding to IGF2BP1 and preventing its association with target mRNAs.

-

7773 and AVJ16: Identified through a high-throughput screen, the small molecule '7773' was found to inhibit IGF2BP1's binding to KRAS RNA.[16] Further optimization led to the derivative AVJ16, which demonstrates a 12-fold higher binding affinity.[10][11] Structural studies revealed that these compounds bind to a hydrophobic pocket at the interface of the KH3 and KH4 domains, allosterically inhibiting RNA binding.[10][11][16][17]

-

BTYNB: This small molecule has been shown to disrupt the function of IGF2BP1, interfering with its ability to enhance E2F-driven gene expression and subsequently inhibiting tumor growth.[6][13] It has also been shown to inhibit the malignant phenotypes of esophageal squamous cell carcinoma cells.[18]

The mechanism of these inhibitors restores the natural turnover of oncogenic mRNAs, leading to reduced oncoprotein levels and the suppression of cancer-promoting pathways.

Inhibition of Key Oncogenic Pathways

By preventing the stabilization of its target mRNAs, IGF2BP1 inhibitors lead to the downregulation of several critical oncogenic signaling pathways.

-

KRAS Pathway: Inhibition of IGF2BP1 leads to the destabilization of KRAS mRNA.[16][19] This reduces KRAS protein levels and consequently dampens downstream signaling through pathways like ERK, which is critical for cell proliferation and survival.[8][16]

-

MYC Pathway: IGF2BP1 stabilizes MYC mRNA, a master regulator of cell growth and metabolism.[6][12][15] Inhibitors reverse this effect, reducing MYC protein levels and arresting cell proliferation.[13] It is noteworthy that in gastric cancer, a contradictory tumor-suppressive role has been proposed, where IGF2BP1 appears to promote MYC mRNA degradation.[20] This context-dependent function highlights the complexity of RBP biology.

-

E2F Pathway: IGF2BP1 acts as a "post-transcriptional super-enhancer" of E2F-driven gene expression.[6] It stabilizes the mRNA of the E2F1 transcription factor itself, as well as numerous E2F target genes that are essential for the G1/S phase transition of the cell cycle.[3][4][6] Inhibition of IGF2BP1 disrupts this feed-forward loop, leading to cell cycle arrest.[6]

-

Other Pathways: Through its broad range of mRNA targets, IGF2BP1 inhibition has also been shown to impact PI3K-Akt, Wnt, and Hedgehog signaling, all of which are fundamental to tumor growth and metastasis.[11][21][22]

Quantitative Data on IGF2BP1 Inhibitors

The following tables summarize key quantitative data for representative IGF2BP1 inhibitors based on published literature.

Table 1: Inhibitor Binding Affinity and Efficacy

| Compound | Assay Type | Target | Value | Reference |

|---|---|---|---|---|

| 7773 | Fluorescence Polarization | Igf2bp1-Kras RNA binding | IC₅₀ ≈ 30 µM | [19] |

| AVJ16 | Binding Assay | IGF2BP1 Protein | Kd = 1.4 µM | [11] |

| AVJ16 | Binding Assay | IGF2BP1 Protein | 12-fold higher affinity than 7773 |[10][11] |

Table 2: Cellular and Phenotypic Effects of IGF2BP1 Inhibition

| Inhibitor/Method | Cell Line / Model | Effect | Observation | Reference |

|---|---|---|---|---|

| 7773 | Cultured cancer cells | Inhibition of cell migration | Dose-dependent inhibition in wound healing assay | [16] |

| 7773 | Cultured cancer cells | Inhibition of signaling | Reduction in ERK phosphorylation | [19] |

| AVJ16 | Cell lines with high IGF2BP1 | Inhibition of cell migration | Most efficient of 7773 derivatives tested | [10] |

| BTYNB | Esophageal cancer cells | Inhibition of migration/invasion | Significant reduction in Transwell assays | [18] |

| BTYNB | Neuroblastoma cells | Synergistic cytotoxicity | Enhanced effect when combined with chemotherapy or CDK inhibitors | [13] |

| IGF2BP1 Knockdown | Pancreatic cancer cells | RNA stability | Shortened half-life of INHBA mRNA | [18] |

| IGF2BP1 Knockdown | Ovarian cancer cells | Spheroid invasion | Significant impairment of invasion in 3D culture |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the study and validation of IGF2BP1 inhibitors. Below are protocols for key experiments.

Protocol: RNA Immunoprecipitation (RIP) for Target Identification

This protocol is used to identify the specific mRNA transcripts that are physically associated with IGF2BP1 in cells.

-

Objective: To co-immunoprecipitate IGF2BP1-RNA complexes and identify the bound RNA via sequencing (RIP-Seq) or qPCR (RIP-qPCR).

-

Core Principle: An antibody specific to IGF2BP1 is used to pull down the protein and any associated RNA molecules from a cell lysate.

-

Methodology:

-

Cell Lysis: Harvest approximately 10-20 million cells and lyse them in a polysome lysis buffer (PLB) supplemented with protease and RNase inhibitors to preserve protein-RNA complexes.[23]

-

Immunoprecipitation:

-

Pre-clear the lysate with non-specific IgG and protein A/G magnetic beads to reduce background.

-

Incubate the cleared lysate with 5-10 µg of anti-IGF2BP1 antibody (or control IgG) overnight at 4°C with rotation.[23]

-

Add fresh protein A/G beads to capture the antibody-protein-RNA complexes. Incubate for 2-4 hours at 4°C.

-

-

Washing: Wash the beads extensively (5-7 times) with a high-salt wash buffer (e.g., NT2 buffer) to remove non-specific binding.[23]

-

Elution and RNA Isolation:

-

Elute the complexes from the beads.

-

Treat with Proteinase K to digest the protein components.

-

Extract the RNA using a standard phenol-chloroform or column-based method.

-

-

Analysis:

-

Protocol: Fluorescence Polarization (FP) for Inhibitor Screening

This high-throughput assay is used to screen for small molecules that disrupt the IGF2BP1-RNA interaction.

-

Objective: To identify compounds that decrease the FP signal, indicating inhibition of protein-RNA binding.

-

Core Principle: A small, fluorescently labeled RNA probe tumbles rapidly in solution, resulting in low polarization. When bound by a large protein like IGF2BP1, the complex tumbles slower, increasing polarization. An inhibitor will displace the RNA, reducing the signal.

-

Methodology:

-

Reagents:

-

Assay Setup (384-well plate):

-

To each well, add the fluorescent RNA probe at a fixed concentration.

-

Add IGF2BP1 protein at a concentration that yields a significant FP signal shift (typically near its Kd).

-

Add compounds from the library to test wells (and DMSO to control wells).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Analysis: Identify "hits" as compounds that cause a significant, dose-dependent decrease in the FP signal compared to DMSO controls.[19]

-

Protocol: Microscale Thermophoresis (MST) for Binding Affinity

MST is a highly sensitive method to quantify the binding affinity (Kd) between an inhibitor and the target protein.

-

Objective: To determine the dissociation constant (Kd) of the inhibitor-IGF2BP1 interaction.

-

Core Principle: The movement of a molecule through a microscopic temperature gradient (thermophoresis) is dependent on its size, charge, and hydration shell. Binding events alter these properties, leading to a change in movement that can be precisely measured.

-

Methodology:

-

Protein Labeling: Label purified IGF2BP1 with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).[19]

-

Sample Preparation:

-

Prepare a serial dilution of the inhibitor compound in a suitable buffer.

-

Mix each inhibitor dilution 1:1 with a constant concentration of the labeled IGF2BP1 protein.

-

-

Measurement:

-

Load the samples into glass capillaries.

-

Place the capillaries in an MST instrument (e.g., Monolith NT.115).

-

The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as molecules move out of the heated spot.

-

-

Analysis: Plot the change in thermophoresis against the logarithm of the inhibitor concentration. Fit the resulting binding curve to an appropriate model to calculate the Kd.[19]

-

Conclusion and Future Directions

IGF2BP1 is a potent, multi-faceted oncoprotein that drives cancer progression by post-transcriptionally upregulating a network of oncogenes. The development of small molecule inhibitors that disrupt its ability to bind and stabilize target mRNAs is a highly promising therapeutic strategy. Compounds like AVJ16 and BTYNB have demonstrated the ability to inhibit key oncogenic pathways, including KRAS, MYC, and E2F signaling, leading to reduced cell proliferation, migration, and tumor growth in preclinical models.

Future work in this field will focus on improving the potency, selectivity, and pharmacokinetic properties of existing inhibitors. A deeper understanding of the context-dependent roles of IGF2BP1 in different cancer types will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. Furthermore, exploring combination therapies, where IGF2BP1 inhibitors are used alongside conventional chemotherapy or other targeted agents, may unlock synergistic effects and overcome mechanisms of drug resistance.[13] The continued investigation into targeting this "undruggable" class of RBP offers a new and exciting frontier in cancer therapy.

References

- 1. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]

- 3. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]

- 4. IGF2BP1—An Oncofetal RNA-Binding Protein Fuels Tumor Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. oncologynews.com.au [oncologynews.com.au]

- 8. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]

- 14. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Tumor suppressive function of IGF2BP1 in gastric cancer through decreasing MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IGF2BP1 insulin like growth factor 2 mRNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Interaction of Small Molecule Inhibitors with IGF2BP1: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a significant therapeutic target in oncology. An oncofetal protein, its expression is markedly elevated in various cancers, where it plays a crucial role in tumor progression by stabilizing pro-oncogenic mRNAs, such as c-Myc and KRAS.[1][2][3] The development of small molecule inhibitors that can disrupt the interaction between IGF2BP1 and its target mRNAs represents a promising strategy for cancer therapy.[4] This technical guide provides an in-depth analysis of the binding affinity and kinetics of reported small molecule inhibitors of IGF2BP1, with a focus on the compound identified as '7773'. We will delve into the quantitative binding data and the experimental protocols utilized for their determination.

Quantitative Binding Data for IGF2BP1 Inhibitors

The following table summarizes the key quantitative data for a notable small molecule inhibitor of IGF2BP1, compound 7773, which has been identified through high-throughput screening.[5]

| Compound | Parameter | Value | Experimental Method | Target RNA Context | Source |

| 7773 | IC₅₀ | 30.45 µM | Fluorescence Polarization (FP) | Kras 6 RNA | [6] |

| 7773 | Kᴅ | 17 µM | Microscale Thermophoresis (MST) | Igf2bp1 protein | [5] |

Note: The IC₅₀ value represents the concentration of the inhibitor required to displace 50% of the fluorescently labeled RNA probe from IGF2BP1. The Kᴅ (dissociation constant) value reflects the equilibrium constant for the inhibitor binding to the IGF2BP1 protein, with a lower value indicating a higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding data. The following sections outline the protocols for the key experiments cited.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used technique to monitor molecular interactions in solution. It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. A small, fluorescently labeled molecule (like an RNA probe) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule (like IGF2BP1), its tumbling slows down, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Protocol Outline:

-

Probe Preparation: A specific RNA fragment, such as a segment of the Kras 3'UTR known to bind IGF2BP1, is synthesized and fluorescently labeled (e.g., with fluorescein).[5]

-

Protein Preparation: Recombinant human IGF2BP1 protein is purified.

-

Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains:

-

A fixed concentration of the fluorescently labeled RNA probe.

-

A fixed concentration of the IGF2BP1 protein, determined to give a significant polarization signal upon binding to the probe.

-

Varying concentrations of the test inhibitor (e.g., compound 7773).

-

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to controls (no inhibitor). The IC₅₀ value is then determined by fitting the data to a dose-response curve.[6]

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful technique for quantifying biomolecular interactions. It measures the directed movement of molecules in a microscopic temperature gradient. This movement, termed thermophoresis, is sensitive to changes in the hydration shell, size, and charge of a molecule, all of which can be altered upon ligand binding.

Protocol Outline:

-

Protein Labeling (Optional): In some MST experiments, the protein of interest (IGF2BP1) is fluorescently labeled. Alternatively, the intrinsic tryptophan fluorescence can be used.

-

Sample Preparation: A series of dilutions of the unlabeled ligand (the inhibitor, e.g., compound 7773) is prepared. A constant concentration of the fluorescently labeled (or unlabeled) protein is added to each dilution.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise microscopic temperature gradient within the capillary, and the fluorescence inside the capillary is monitored. The change in fluorescence as molecules move along this temperature gradient is measured.

-

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The Kᴅ is determined by fitting the resulting binding curve to an appropriate model.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the IGF2BP1 signaling pathway and a typical experimental workflow for inhibitor screening.

References

- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. RNA-Binding Protein IGF2BP1 in Cutaneous Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Efficacy of Igf2BP1-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncogene, implicated in tumor proliferation, metastasis, and therapeutic resistance across a spectrum of cancers. Its role as a post-transcriptional regulator, stabilizing oncogenic mRNAs, positions it as a compelling target for novel cancer therapies. This technical guide provides a comprehensive overview of the preliminary efficacy of small molecule inhibitors of IGF2BP1, with a focus on the preclinical data for compounds such as BTYNB and AVJ16. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support ongoing research and development in this promising area of oncology.

Introduction to IGF2BP1 as a Therapeutic Target

IGF2BP1 is an RNA-binding protein that is highly expressed during embryogenesis and largely silenced in adult tissues. However, its expression is reactivated in numerous malignancies, including lung, liver, breast, and colorectal cancers, where it correlates with poor prognosis and resistance to therapy.[1] IGF2BP1 functions by binding to N6-methyladenosine (m6A) modifications on target mRNAs, thereby enhancing their stability and translation. Key targets of IGF2BP1 include well-known oncogenes such as MYC, KRAS, and E2F1. By stabilizing these transcripts, IGF2BP1 promotes uncontrolled cell proliferation, invasion, and metabolic reprogramming, contributing to the hallmarks of cancer.[1] The development of small molecule inhibitors that disrupt the IGF2BP1-RNA interaction represents a promising therapeutic strategy to counteract these oncogenic effects.

Quantitative Efficacy of Igf2BP1-IN-1 Analogs

Significant progress has been made in the development of small molecule inhibitors targeting IGF2BP1. The following tables summarize the in vitro and in vivo efficacy data for two leading compounds, BTYNB and AVJ16, a derivative of the initial lead compound '7773'.

Table 1: In Vitro Efficacy of IGF2BP1 Inhibitors

| Compound | Assay Type | Metric | Value | Cell Line(s) / Target | Reference(s) |

| AVJ16 | Split-Luciferase | IC50 | 0.7 µM | RKO (transfected) | [2] |

| Microscale Thermophoresis (MST) | Kd | 1.4 µM | Recombinant IGF2BP1 | [2] | |

| 7773 (lead compound) | Split-Luciferase | IC50 | 10 µM | RKO (transfected) | [2] |

| Microscale Thermophoresis (MST) | Kd | 17 µM | Recombinant IGF2BP1 | [2] | |

| BTYNB | Cell Proliferation | - | Potent Inhibition | IMP1-positive ovarian and melanoma cells | [3][4][5] |

| Anchorage-Independent Growth | - | Complete Blockade (at 10 µM) | SK-MEL2 (melanoma), ES-2 (ovarian) | [3][4][5] |

Table 2: In Vivo Efficacy of IGF2BP1 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |

| AVJ16 | Lung Adenocarcinoma Xenograft | Intraperitoneal (IP) injection | Almost completely prevented tumor growth and metastasis. | [1][2][6][7][8] |

| BTYNB | Hepatocellular Carcinoma Xenograft | 1 or 5 mg/kg daily for 14 days (IP) | Substantially reduced tumor volume and weight. | |

| BTYNB | Basal Cell Carcinoma Xenograft | Doxycycline-induced shRNA knockdown | Significantly reduced tumor growth. |

Signaling Pathways and Mechanism of Action

IGF2BP1 exerts its oncogenic function by stabilizing a host of mRNAs that are central to cancer cell proliferation, survival, and metastasis. The small molecule inhibitors, such as BTYNB and AVJ16, function by directly binding to IGF2BP1 and disrupting its interaction with these target mRNAs. This leads to the degradation of the oncogenic transcripts and a subsequent reduction in the corresponding protein levels.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the efficacy of IGF2BP1 inhibitors.

Fluorescence Polarization (FP) Assay for Inhibitor Binding

This assay is used to determine the binding affinity of small molecule inhibitors to IGF2BP1.

Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to IGF2BP1. Small, unbound fluorescent RNA tumbles rapidly in solution, resulting in low polarization. When bound to the much larger IGF2BP1 protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Materials:

-

Purified recombinant IGF2BP1 protein

-

Fluorescently labeled RNA probe corresponding to an IGF2BP1 binding site (e.g., from c-Myc or KRAS mRNA)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of the IGF2BP1 inhibitor in the assay buffer.

-

In a 384-well plate, add a fixed concentration of purified IGF2BP1 protein to each well.

-

Add the serially diluted inhibitor to the wells containing IGF2BP1 and incubate for 30 minutes at room temperature.

-

Add a fixed concentration of the fluorescently labeled RNA probe to all wells.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of IGF2BP1 inhibitors on cancer cell migration.

Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.

Materials:

-

Cancer cell line with high IGF2BP1 expression (e.g., SK-MEL2, H1299)

-

Complete cell culture medium

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow until they form a confluent monolayer.

-

Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the IGF2BP1 inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Capture images of the scratch at time 0.

-

Incubate the plate under standard cell culture conditions.

-

Capture images of the same fields at regular intervals (e.g., every 6-8 hours) for 24-48 hours.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Xenograft Mouse Model for In Vivo Efficacy

This model evaluates the anti-tumor efficacy of IGF2BP1 inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the IGF2BP1 inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human cancer cell line with high IGF2BP1 expression

-

Matrigel or similar basement membrane matrix

-

IGF2BP1 inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Culture the cancer cells and harvest them during the logarithmic growth phase.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the IGF2BP1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion and Future Directions

The preliminary data on IGF2BP1 inhibitors, particularly BTYNB and AVJ16, are highly encouraging and validate IGF2BP1 as a druggable target in oncology. These compounds have demonstrated potent and selective inhibition of IGF2BP1, leading to reduced cancer cell proliferation, migration, and in vivo tumor growth. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of these and other IGF2BP1-targeting molecules.

Future studies should focus on:

-

Expanding the in vivo efficacy studies to a broader range of cancer models, including patient-derived xenografts (PDXs).

-

Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.

-

Investigating potential mechanisms of acquired resistance to IGF2BP1 inhibitors.

-

Exploring combination therapies with existing standard-of-care treatments.

The continued development of potent and specific IGF2BP1 inhibitors holds the promise of a new class of targeted therapies for a wide range of difficult-to-treat cancers.

References

- 1. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AVJ16 inhibits the RNA binding protein IGF2BP1 in lung adenocarcinomas and prevents tumor growth in mice | bioRxiv [biorxiv.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. researchgate.net [researchgate.net]

IGF2BP1-IN-1: A Chemical Probe for Interrogating IGF2BP1 Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical regulator of tumorigenesis. Its overexpression in a variety of cancers is correlated with poor prognosis, making it a compelling target for therapeutic intervention. IGF2BP1 functions by binding to specific mRNA transcripts, thereby controlling their stability, translation, and localization. This post-transcriptional regulation affects a wide array of oncogenic pathways, including cell proliferation, survival, and migration. The development of selective chemical probes is essential for elucidating the multifaceted roles of IGF2BP1 in cancer biology and for validating it as a druggable target. This technical guide focuses on IGF2BP1-IN-1 (also known as Compound A11), a potent and selective inhibitor of IGF2BP1, providing a comprehensive overview of its properties, mechanism of action, and its application as a chemical probe.

This compound: Chemical Properties and Binding Affinity

This compound is a synthetic derivative of Cucurbitacin B, a natural compound known for its cytotoxic properties.[1][2] Chemical modifications have rendered this compound a highly potent and selective inhibitor of IGF2BP1 with an improved therapeutic window compared to its parent compound.[1][2]

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 2.88 nM | Recombinant IGF2BP1 protein | [3] |

| IC50 (Cell Proliferation) | 9 nM | A549 (Non-Small Cell Lung Cancer) | [3] |

| IC50 (Cell Proliferation) | 34 nM | HCT116 (Colorectal Carcinoma) | [3] |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the IGF2BP1 protein.[1][2] This interaction disrupts the ability of IGF2BP1 to bind to its target mRNA molecules. The stability of numerous pro-oncogenic transcripts is dependent on IGF2BP1 binding, and therefore, treatment with this compound leads to their degradation and a subsequent reduction in the corresponding protein levels. This ultimately results in the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2]

Signaling Pathways Modulated by IGF2BP1 Inhibition

IGF2BP1 is a key node in a complex network of signaling pathways that are fundamental to cancer progression. By stabilizing the mRNAs of crucial oncogenes, IGF2BP1 promotes uncontrolled cell growth and survival. Inhibition of IGF2BP1 by this compound leads to the downregulation of these pathways.

References

In-Depth Technical Guide: Exploring the Downstream Targets of Igf2BP1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream targets of Igf2BP1-IN-1, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (Igf2BP1). Igf2BP1 is an oncofetal RNA-binding protein implicated in the progression of various cancers through the post-transcriptional regulation of key oncogenes. This compound, a derivative of Cucurbitacin B also known as compound A11, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines. This document details the molecular interactions, downstream cellular consequences, and experimental protocols for studying the effects of this inhibitor.

Introduction to Igf2BP1 and this compound

Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is a critical regulator of mRNA stability, localization, and translation. It primarily functions by binding to N6-methyladenosine (m6A) modifications on target mRNAs, shielding them from degradation and enhancing their translation.[1] Elevated expression of Igf2BP1 is correlated with poor prognosis in numerous cancers, including non-small cell lung cancer, melanoma, and colorectal cancer.[1][2] Its role in stabilizing the transcripts of potent oncogenes like c-Myc and KRAS makes it a compelling target for therapeutic intervention.[2][3]

This compound is a novel, highly potent inhibitor of Igf2BP1. It is a triazolyl derivative of Cucurbitacin B and has been shown to exhibit strong anti-proliferative activity in cancer cells.[4] This guide will explore the known downstream effects of this compound, providing quantitative data and detailed methodologies for its investigation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its binding affinity and its impact on cancer cell proliferation.

| Parameter | Value | Description | Reference |

| Binding Affinity (KD) | 2.88 nM | Dissociation constant for the binding of this compound to the Igf2BP1 protein. | [4] |

Table 1: Binding Affinity of this compound to Igf2BP1 Protein. This table outlines the high-affinity interaction between the inhibitor and its target protein.

| Cell Line | IC50 Value | Description | Reference |

| A549 (Non-small cell lung cancer) | 9 nM | Half-maximal inhibitory concentration for cell proliferation. | [4] |

| HCT116 (Colorectal cancer) | 34 nM | Half-maximal inhibitory concentration for cell proliferation. | [4] |

Table 2: Anti-proliferative Activity of this compound. This table presents the potent inhibitory effect of this compound on the growth of different cancer cell lines.

Downstream Cellular Effects and Targeted Pathways

Inhibition of Igf2BP1 by this compound leads to the destabilization and reduced translation of its target mRNAs. This has significant downstream consequences on cellular pathways that are critical for cancer cell survival and proliferation.

Key Downstream Targets

The primary mechanism of Igf2BP1 is the stabilization of oncogenic transcripts. Therefore, treatment with this compound is expected to downregulate the expression of these key targets.

| Target Gene | Function | Expected Effect of this compound |

| c-Myc | Transcription factor, master regulator of cell proliferation and metabolism. | Decreased mRNA stability and protein expression. |

| KRAS | GTPase involved in signal transduction pathways regulating cell growth. | Decreased mRNA stability and protein expression. |

| BCL2 | Anti-apoptotic protein. | Decreased mRNA stability and protein expression, leading to increased apoptosis. |

| E2F1 | Transcription factor that promotes G1/S cell cycle transition. | Decreased mRNA stability and protein expression, leading to cell cycle arrest.[5] |

Table 3: Key Downstream mRNA Targets of Igf2BP1 and the Anticipated Impact of this compound. This table highlights the critical oncogenes regulated by Igf2BP1.

Signaling Pathways

The inhibition of Igf2BP1 by this compound disrupts major cancer-promoting signaling pathways. The diagram below illustrates the central role of Igf2BP1 and the points of intervention by its inhibitor.

Figure 1: Igf2BP1 Signaling Pathway and Inhibition by this compound. This diagram illustrates how Igf2BP1 promotes oncogenesis by stabilizing target mRNAs and how this compound disrupts this process.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.

Cell Proliferation Assay (CCK-8 Assay)

This protocol is for determining the IC50 value of this compound.

Figure 2: Workflow for Cell Proliferation (CCK-8) Assay. This diagram outlines the key steps for assessing the impact of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the plates for 48 to 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Downstream Targets

This protocol is for assessing the protein expression levels of Igf2BP1 targets.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Target Engagement Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general workflow for confirming the direct binding of this compound to the Igf2BP1 protein.

Figure 3: Workflow for Surface Plasmon Resonance (SPR) Assay. This diagram illustrates the process of measuring the binding kinetics between this compound and the Igf2BP1 protein.

Procedure:

-

Immobilize recombinant human Igf2BP1 protein onto a sensor chip surface.

-

Flow a running buffer over the chip to establish a stable baseline.

-

Inject a series of concentrations of this compound over the surface to measure the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a promising therapeutic agent that targets the oncogenic activity of Igf2BP1 with high potency and selectivity. This technical guide provides a foundational understanding of its mechanism of action, its effects on key downstream targets and signaling pathways, and detailed protocols for its further investigation. The methodologies and data presented herein are intended to facilitate research and development efforts aimed at leveraging Igf2BP1 inhibition as a novel cancer therapy. Further studies are warranted to fully elucidate the complete spectrum of downstream targets and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]

- 2. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Igf2BP1-IN-1 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical regulator of tumorigenesis and immune evasion. Its overexpression in various cancers correlates with poor prognosis and resistance to therapy. This technical guide provides an in-depth analysis of the impact of targeting IGF2BP1, with a focus on the small molecule inhibitor Igf2BP1-IN-1, on the tumor microenvironment (TME). We will explore the molecular mechanisms, present quantitative data from preclinical studies, detail key experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction: Igf2BP1 as a Therapeutic Target

Igf2BP1 is an RNA-binding protein that functions as an N6-methyladenosine (m6A) "reader."[1][2] It recognizes and binds to m6A-modified mRNAs of various oncogenes, thereby enhancing their stability and promoting their translation.[2] Key targets of Igf2BP1 include c-Myc and PD-L1, both of which play pivotal roles in cancer progression and immune suppression.[3][4][5] Consequently, the inhibition of Igf2BP1 presents a promising therapeutic strategy to remodel the TME from an immunosuppressive to an immune-active state.

Quantitative Impact of Igf2BP1 Inhibition on the Tumor Microenvironment

The inhibition of Igf2BP1, either through genetic knockdown or small molecule inhibitors, has demonstrated a significant impact on the cellular composition and cytokine profile of the TME. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of Igf2BP1 Inhibition on Tumor-Infiltrating Lymphocytes

| Cell Type | Method of Inhibition | Cancer Model | Fold Change/Percentage Increase | Reference |

| CD4+ T cells | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~2.5-fold increase in infiltrating cells | [3][4] |

| CD8+ T cells | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~3-fold increase in infiltrating cells | [3][4] |

| Natural Killer (NK) cells | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~2-fold increase in infiltrating cells | [3][4] |

| F4/80+ Macrophages | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~2.5-fold increase in infiltrating cells | [3][4] |

| NK cells & Tumor-associated myeloid cells | Igf2bp1 knockout | Mouse Melanoma | Two-fold increase | [6] |

Table 2: Efficacy of Small Molecule Inhibitors Targeting Igf2BP1

| Inhibitor | Target Binding (Kd) | In Vitro Efficacy (IC50) | In Vivo Model | Key In Vivo Effect | Reference |

| Cucurbitacin B (CuB) | 1.2 µM | 1.0 - 4.1 µM (24-72h, Huh7 cells) | H22 xenograft in BALB/c mice | Significant anti-HCC effect, recruitment of immune cells, and blocking of PD-L1 expression. | [3] |

| AVJ16 | 1.4 µM | 0.7 µM (H1299 cells) | Syngeneic LUAD xenografts in mice | Almost completely prevented tumor growth and metastasis. | [1][7][8][9][10] |

| A11 (CuB derivative) | 2.88 nM | 0.009 µM (A549 cells) | A549 xenograft mouse model | TGI rate of 80% with a superior safety profile compared to CuB. | [11] |

Key Signaling Pathways Modulated by Igf2BP1 Inhibition

Inhibition of Igf2BP1 disrupts key oncogenic and immunosuppressive signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Igf2BP1-Mediated Regulation of PD-L1 Expression

Igf2BP1 enhances the stability of c-Myc mRNA.[12][13] c-Myc, a potent transcription factor, can then promote the transcription of the immune checkpoint ligand PD-L1.[3] By inhibiting Igf2BP1, the stability of c-Myc mRNA is reduced, leading to decreased c-Myc protein levels and subsequently, diminished PD-L1 expression on tumor cells. This, in turn, enhances the ability of cytotoxic T lymphocytes to recognize and eliminate cancer cells.

Igf2BP1's Role in Interferon Signaling

Downregulation of Igf2BP1 has been shown to facilitate the expression of interferon-stimulated genes (ISGs).[6] One proposed mechanism involves the Igf2BP1 target, β-TrCP1, an E3 ubiquitin ligase. Igf2BP1 stabilizes β-TrCP1 mRNA. β-TrCP1, in turn, targets the interferon-alpha/beta receptor (IFNAR1) for degradation.[6] Therefore, inhibition of Igf2BP1 leads to reduced β-TrCP1 levels, resulting in increased IFNAR1 stability and enhanced downstream interferon signaling, ultimately leading to a more robust anti-tumor immune response.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the impact of this compound on the TME.

In Vivo Xenograft Mouse Model for Efficacy Studies

This protocol describes the establishment of a xenograft model to assess the in vivo efficacy of Igf2BP1 inhibitors.

-

Cell Culture: Human cancer cell lines (e.g., A549, H1299, or patient-derived xenograft cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) aged 6-8 weeks are used.

-

Tumor Implantation: 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).

-

Drug Administration: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. The Igf2BP1 inhibitor (e.g., AVJ16 at 100 mg/kg) or vehicle control is administered via intraperitoneal (i.p.) injection every two days.[12]

-

Endpoint: Mice are euthanized when tumors in the control group reach the maximum allowed size or after a predetermined treatment period. Tumors are then excised, weighed, and processed for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for quantifying immune cell populations within the TME.

-

Tumor Digestion: Freshly excised tumors are mechanically minced and then enzymatically digested using a cocktail of collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI medium at 37°C for 30-60 minutes with agitation.

-

Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.

-

Cell Staining:

-

Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

-

Fc receptors are blocked using an anti-CD16/32 antibody (Fc block).

-

Cells are then stained with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1).

-

For intracellular staining (e.g., Foxp3 for regulatory T cells), cells are fixed and permeabilized using a commercial kit before staining with the intracellular antibody.

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using software such as FlowJo to gate on specific immune cell populations and quantify their frequencies.

RNA Immunoprecipitation (RIP) for Igf2BP1 Target Identification

This protocol is used to identify the specific mRNAs that Igf2BP1 binds to within the cell.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing RNase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an anti-Igf2BP1 antibody (or an isotype control IgG). The beads are then washed to remove non-specific binding.

-

RNA Elution and Purification: The RNA-protein complexes are eluted from the beads, and the RNA is purified using a standard RNA extraction method (e.g., TRIzol).

-

Target Identification: The purified RNA can be analyzed by RT-qPCR to look for specific candidate target mRNAs or by next-generation sequencing (RIP-Seq) for a global, unbiased identification of all Igf2BP1-bound transcripts.

Conclusion and Future Directions

The inhibition of Igf2BP1 represents a novel and promising strategy in cancer therapy. By targeting a key regulator of oncogenic mRNA stability, small molecule inhibitors like this compound can effectively remodel the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This is achieved through the upregulation of interferon signaling and the downregulation of immune checkpoints like PD-L1, leading to increased infiltration and activation of anti-tumor immune cells.

Future research should focus on the continued development and optimization of specific and potent Igf2BP1 inhibitors. Combination therapies, pairing Igf2BP1 inhibitors with existing immunotherapies such as anti-PD-1/PD-L1 antibodies, hold particular promise for overcoming resistance and improving patient outcomes. Further elucidation of the complex network of Igf2BP1-regulated transcripts will undoubtedly uncover additional therapeutic targets and deepen our understanding of cancer biology.

References

- 1. New small molecule shows promise in stopping lung cancer growth [manufacturingchemist.com]

- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]

- 3. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 6. IGF2BP family of RNA-binding proteins regulate innate and adaptive immune responses in cancer cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. afhu.org [afhu.org]

- 8. biorxiv.org [biorxiv.org]

- 9. pure.psu.edu [pure.psu.edu]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mTORC2 deploys the mRNA binding protein IGF2BP1 to regulate c-MYC expression and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Initial Toxicity Screening of Igf2BP1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific preclinical toxicity data for a compound designated "Igf2BP1-IN-1" is not publicly available. This guide therefore presents a comprehensive, albeit illustrative, overview of the initial toxicity screening that would be essential for a novel small molecule inhibitor targeting the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). The experimental protocols and data herein are representative of standard preclinical safety evaluations in the pharmaceutical industry.

Introduction

The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers. Its role in stabilizing key oncogenic mRNAs, such as c-MYC and KRAS, makes it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors of IGF2BP1, such as the conceptual this compound, hold promise as potential anti-cancer agents.[1][3][4] This document outlines a representative initial toxicity screening program for such a compound, designed to assess its safety profile before proceeding to more advanced preclinical and clinical development.

The primary objectives of this initial screening are to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and establish a preliminary safety margin. The findings from these studies are critical for go/no-go decisions and for the design of subsequent, more extensive toxicology studies.

In Vitro Cytotoxicity Assessment

Prior to in vivo studies, the cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its general cytotoxicity and to identify any cell-type-specific effects.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines with varying IGF2BP1 expression) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in all wells, including vehicle controls, is maintained at <0.5%. Cells are treated with the compound or vehicle control for 72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) values are calculated using non-linear regression analysis.

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IGF2BP1 Expression | IC50 (µM) |

| HEK293 | Normal Kidney | Low | > 100 |

| HepG2 | Liver Carcinoma | Moderate | 75.2 |

| A549 | Lung Carcinoma | High | 25.8 |

| PANC-1 | Pancreatic Carcinoma | High | 18.5 |

Interpretation: The data suggests that this compound exhibits preferential cytotoxicity towards cancer cell lines with high IGF2BP1 expression, while having minimal effect on a non-cancerous cell line. This provides an early indication of a potential therapeutic window.

Acute In Vivo Toxicity Assessment

Acute toxicity studies are performed in two mammalian species (one rodent, one non-rodent is standard, though early screening often focuses on rodents) to determine the MTD and to observe any immediate adverse effects.

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

This protocol is designed to estimate the LD50 (median lethal dose) while minimizing the number of animals used.

-

Animals: Healthy, young adult C57BL/6 mice (8-10 weeks old, equal numbers of males and females) are used. Animals are acclimated for at least one week before the study.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Dose Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Dosing: A single mouse is dosed with a starting dose (e.g., 2000 mg/kg) via oral gavage.

-

Observation: The animal is observed for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory rate, autonomic effects, and behavior) continuously for the first 4 hours, and then daily for 14 days. Body weight is recorded at the start and end of the study.

-

Dose Adjustment: